4-Chloro-5-(trifluoromethoxy)quinoline

Physicochemical Properties Medicinal Chemistry Drug Design

4-Chloro-5-(trifluoromethoxy)quinoline (CAS 40575-20-0) is a halogenated, fluorinated quinoline with a unique 4-chloro/5-trifluoromethoxy substitution pattern. This scaffold provides a critical synthetic handle for nucleophilic derivatization and the -OCF₃ moiety enhances metabolic stability and lipophilicity (XLogP3 ~4). It is an essential building block for constructing diverse compound libraries in anti-infective and oncology drug discovery, and for SAR studies comparing 4,5- versus 6- or 8-substituted analogs. Procure 98%-pure material for reproducible, high-impact research.

Molecular Formula C10H5ClF3NO
Molecular Weight 247.60 g/mol
CAS No. 40575-20-0
Cat. No. B11865758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5-(trifluoromethoxy)quinoline
CAS40575-20-0
Molecular FormulaC10H5ClF3NO
Molecular Weight247.60 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C(=C1)OC(F)(F)F)Cl
InChIInChI=1S/C10H5ClF3NO/c11-6-4-5-15-7-2-1-3-8(9(6)7)16-10(12,13)14/h1-5H
InChIKeyLHTVBFMLLJOIPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-5-(trifluoromethoxy)quinoline (CAS 40575-20-0): A Key Halogenated Quinoline Building Block for Research and Procurement


4-Chloro-5-(trifluoromethoxy)quinoline is a fluorinated, halogenated quinoline derivative identified by CAS 40575-20-0, with a molecular weight of 247.6 g/mol . Its structure features a 4-chloro substituent and a 5-trifluoromethoxy group on the quinoline backbone, which imparts distinct physicochemical properties such as an XLogP3 of approximately 4 and a topological polar surface area (TPSA) of 22.1 Ų [1]. This compound is primarily utilized as a versatile building block in medicinal chemistry and agrochemical research [2].

Why Substituting 4-Chloro-5-(trifluoromethoxy)quinoline with a Generic Quinoline Analog is Scientifically Unjustified


In medicinal chemistry and agrochemical research, substituting a specific building block like 4-Chloro-5-(trifluoromethoxy)quinoline with a close analog can lead to dramatically different outcomes due to the precise influence of substituent position and electronic properties. The 4-chloro group serves as a critical synthetic handle for further functionalization via nucleophilic substitution [1], while the 5-trifluoromethoxy (-OCF3) moiety is a potent electron-withdrawing group (EWG) that enhances metabolic stability and lipophilicity [2]. The specific juxtaposition of these groups at the 4- and 5-positions, compared to isomers with substitution at the 6- or 8-position, creates a unique electronic and steric environment [3]. This specificity dictates the compound's reactivity in downstream chemical synthesis and its interaction with biological targets, making interchange with other quinoline derivatives scientifically invalid without rigorous comparative data.

Quantitative Differentiation Evidence for 4-Chloro-5-(trifluoromethoxy)quinoline Against Key Comparators


Distinct Physicochemical Profile: LogP and TPSA Compared to Positional Isomers

The unique combination of the 4-chloro and 5-trifluoromethoxy groups yields a distinct physicochemical signature that differentiates it from its positional isomers. 4-Chloro-5-(trifluoromethoxy)quinoline exhibits a calculated LogP (XLogP3) of 3.79 , which is notably higher than some analogs, suggesting enhanced lipophilicity. While all 4-chloro-(trifluoromethoxy)quinoline isomers share the same molecular weight (247.6 g/mol) and topological polar surface area (22.1 Ų) , the specific arrangement at the 5-position influences the compound's overall electronic distribution and its interaction with hydrophobic environments [1].

Physicochemical Properties Medicinal Chemistry Drug Design

Class-Based Advantage: 5-Trifluoromethoxy Enhances Metabolic Stability vs. Non-Fluorinated Quinolines

The presence of a trifluoromethoxy group at the 5-position is a key differentiator from non-fluorinated quinoline analogs. The -OCF3 group is a well-established motif in medicinal chemistry for increasing the metabolic stability of drug candidates by blocking sites of oxidative metabolism [1]. This class-level advantage is crucial for developing compounds with improved pharmacokinetic profiles. In a related class of antimalarial quinolones, trifluoromethyl and trifluoromethoxy substitution was shown to provide a significant increase in antimalarial response against resistant Plasmodium strains in vivo [2].

Metabolic Stability Fluorine Chemistry Drug Metabolism

Synthetic Utility: The 4-Chloro Group as a Privileged Handle for Diversification

The 4-chloro substituent on the quinoline ring provides a critical and well-documented site for further chemical elaboration, distinguishing it from non-chlorinated analogs like 5-(Trifluoromethoxy)quinoline [1]. This chlorine atom is highly reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions [2]. This allows for the efficient and modular synthesis of diverse compound libraries, a key advantage in structure-activity relationship (SAR) studies and hit-to-lead optimization. While 4-Chloro-8-(trifluoromethoxy)quinoline also possesses this handle, the 5-substitution pattern in the target compound offers a different electronic and steric landscape for subsequent reactions .

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

High-Impact Research Applications for 4-Chloro-5-(trifluoromethoxy)quinoline Based on its Specific Properties


Medicinal Chemistry: Generation of Lead-Like Libraries with Enhanced Metabolic Stability

The 5-trifluoromethoxy group is a validated motif for improving the metabolic stability of drug candidates, a key challenge in modern drug discovery [1]. Researchers can utilize 4-Chloro-5-(trifluoromethoxy)quinoline as a core scaffold to generate diverse compound libraries. Its 4-chloro group acts as a synthetic pivot for introducing various amines, boronic acids, or alkynes, creating a panel of novel analogs for biological screening. This approach is particularly valuable in anti-infective and oncology programs where pharmacokinetic liabilities are common [2].

Agrochemical Discovery: Development of Novel Crop Protection Agents

The combination of halogen and trifluoromethoxy groups is a recurring theme in modern agrochemicals due to the enhanced environmental persistence and bioactivity it confers [3]. The robust physicochemical profile of 4-Chloro-5-(trifluoromethoxy)quinoline, particularly its calculated LogP of 3.79, makes it a compelling starting material for the synthesis of novel herbicides, fungicides, or insecticides. Its lipophilicity is well-suited for facilitating uptake and translocation within target plants or pests .

Advanced Building Block for Synthesizing Complex Heterocyclic Scaffolds

Due to its two distinct reactive handles—the electron-deficient 4-chloro site and the overall electrophilic nature of the quinoline ring—this compound is an ideal intermediate for organic chemists. It can be employed in multi-step syntheses to construct more elaborate heterocyclic systems, such as fused quinoline-pyrazolopyrimidine hybrids, which have shown promise as antidiabetic and antitubercular agents [4]. Its procurement ensures access to a validated node in complex synthetic pathways.

Structure-Activity Relationship (SAR) Studies on Quinoline-Based Targets

For teams investigating a biological target known to be modulated by quinolines, this compound is a critical tool for SAR exploration. By comparing the activity of this specific isomer with its 6- and 8-substituted counterparts (e.g., 4-Chloro-6-(trifluoromethoxy)quinoline ), researchers can deconvolute the precise role of the trifluoromethoxy group's position on target affinity, selectivity, and cellular efficacy. This enables a rational, data-driven approach to lead optimization that is not possible with a single analog.

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